Condurango glycoside E0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Condurango glycoside E0 is a glycoside compound isolated from the plant Marsdenia cundurango, which belongs to the Apocynaceae family . This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Condurango glycoside E0 is typically isolated from the natural source Marsdenia cundurango. The isolation process involves extraction and purification techniques to obtain the glycoside in its pure form
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Marsdenia cundurango plants. The process includes harvesting the plant material, followed by solvent extraction, filtration, and purification steps to isolate the glycoside . The purified compound is then subjected to quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Condurango glycoside E0 undergoes various chemical reactions, including:
Oxidation: The glycoside can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycoside structure, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at specific functional groups within the glycoside molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glycoside derivatives, while reduction can produce reduced glycoside forms.
Scientific Research Applications
Condurango glycoside E0 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycoside chemistry and reactions.
Biology: Investigated for its potential biological activities, including anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases, particularly cancer
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of Condurango glycoside E0 involves several molecular targets and pathways:
DNA Damage and Apoptosis: The compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells
Reactive Oxygen Species (ROS) Generation: It promotes the generation of ROS, which plays a crucial role in inducing apoptosis through the p53 signaling pathway
Mitochondrial Pathway: The compound affects mitochondrial membrane potential, leading to the activation of caspases and subsequent cell death.
Comparison with Similar Compounds
Condurango glycoside E0 can be compared with other glycosides isolated from Marsdenia cundurango and related plants:
Condurango glycoside A: Another glycoside with similar biological activities, particularly in inducing apoptosis and DNA damage.
Pregnane Ester Glycosides: A class of glycosides with structural similarities and potential anticancer properties
Uniqueness: this compound is unique due to its specific molecular structure and potent biological activities, particularly its ability to induce apoptosis through ROS generation and p53 signaling .
Properties
Molecular Formula |
C59H86O23 |
---|---|
Molecular Weight |
1163.3 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-acetyl-12-acetyloxy-8,14-dihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C59H86O23/c1-28(61)36-20-23-59(69)57(36,7)53(76-32(5)62)51(79-40(63)17-16-33-14-12-11-13-15-33)52-56(6)21-19-35(24-34(56)18-22-58(52,59)68)77-41-25-37(70-8)47(29(2)73-41)80-42-26-38(71-9)48(30(3)74-42)81-55-46(67)50(72-10)49(31(4)75-55)82-54-45(66)44(65)43(64)39(27-60)78-54/h11-18,29-31,35-39,41-55,60,64-69H,19-27H2,1-10H3/b17-16+/t29-,30-,31-,35+,36-,37+,38-,39-,41+,42+,43-,44+,45-,46-,47-,48-,49-,50+,51+,52-,53-,54+,55+,56+,57-,58+,59-/m1/s1 |
InChI Key |
XNQFXLGYRMHPNA-FZFXVWQOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4[C@@H]([C@H]([C@]5([C@H](CC[C@@]5([C@@]4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)C)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC)O)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4C(C(C5(C(CCC5(C4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.